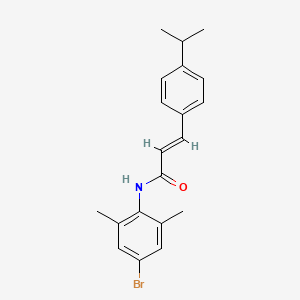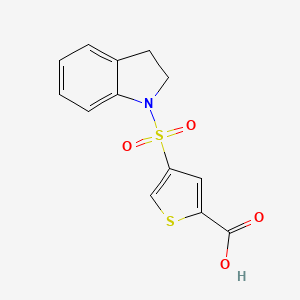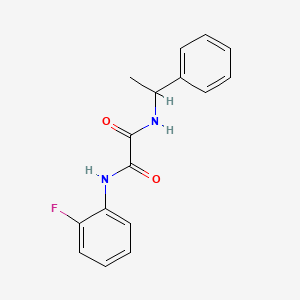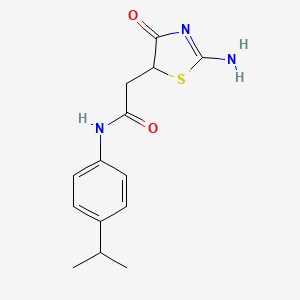
N-(4-bromo-2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide, also known as BRBIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood, but studies suggest that it acts by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, this compound has been shown to inhibit the activity of Akt and mTOR, two proteins that play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and modulation of cell signaling pathways. Additionally, studies have reported that this compound exhibits low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromo-2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide in lab experiments is its versatility, as it can be used in various applications, including medicinal chemistry, material science, and organic electronics. Additionally, this compound exhibits low toxicity in normal cells, making it a safer alternative to other anticancer agents. However, one limitation of using this compound is its low yield in the synthesis method, which can limit its availability for further research.
Future Directions
There are several future directions for the research and development of N-(4-bromo-2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide. One possible direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another direction is to explore its applications in material science and organic electronics, particularly in the development of more efficient and sustainable technologies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human health and the environment.
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in various fields, including medicinal chemistry, material science, and organic electronics. Its versatility, low toxicity, and potential applications make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide involves the reaction of 4-bromo-2,6-dimethylphenylamine and 4-isopropylphenylacrylic acid in the presence of a coupling reagent. The resulting product is then purified through column chromatography. The yield of the synthesis method is reported to be around 50%.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of various functional materials, including organic semiconductors and polymers. In organic electronics, this compound has been used as a dopant in the fabrication of organic field-effect transistors.
properties
IUPAC Name |
(E)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO/c1-13(2)17-8-5-16(6-9-17)7-10-19(23)22-20-14(3)11-18(21)12-15(20)4/h5-13H,1-4H3,(H,22,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSNQARGQVKZOE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C=CC2=CC=C(C=C2)C(C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)/C=C/C2=CC=C(C=C2)C(C)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B5066684.png)
![2-methyl-5-{[3-(4-thiomorpholinylcarbonyl)-5-isoxazolyl]methoxy}-1,3-benzothiazole](/img/structure/B5066693.png)


![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5066701.png)
methyl]amine](/img/structure/B5066705.png)

![1-(cyclopropylcarbonyl)-2-(2-furyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5066735.png)
![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5066738.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B5066754.png)
![2-chloro-N-{3-[5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5066767.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5066773.png)